molecular formula C18H17FN2O3 B5815834 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine

Katalognummer B5815834
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: YIIYUENPHDBERV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting the serotonin receptors in the brain. Despite its approval, Flibanserin has been a controversial drug due to its limited efficacy and potential side effects. In

Wirkmechanismus

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine works by targeting the serotonin receptors in the brain. Specifically, it acts as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also modulates the levels of other neurotransmitters such as acetylcholine and gamma-aminobutyric acid (GABA), which are involved in the regulation of sexual behavior.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which are associated with sexual desire and arousal. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also decreases the levels of serotonin in the brain, which is associated with sexual inhibition. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been shown to increase the frequency of sexual activity and improve the quality of sexual experiences in premenopausal women with HSDD. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been associated with several side effects, including dizziness, nausea, fatigue, and hypotension.

Vorteile Und Einschränkungen Für Laborexperimente

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it is a non-hormonal drug, which makes it suitable for use in both men and women. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a well-defined mechanism of action, which makes it easier to study. However, 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has several limitations, including its limited efficacy and potential side effects. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine also has a narrow therapeutic window, which makes it difficult to administer in precise doses.

Zukünftige Richtungen

There are several future directions for the study of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. One direction is to explore the potential use of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in the treatment of other conditions such as depression, anxiety, and addiction. Another direction is to develop new formulations of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine that improve its efficacy and reduce its side effects. Finally, there is a need for further research to understand the mechanism of action of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine and its effects on the brain and other organs.

Synthesemethoden

The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine involves several steps. The first step involves the preparation of 2-fluoroaniline, which is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluoroanilino)piperazine. The final step involves the reduction of the nitro group to form 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine. The synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has been extensively studied for its potential use in the treatment of HSDD. Several clinical trials have been conducted to evaluate the efficacy and safety of 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine in premenopausal women with HSDD. The results of these trials have been mixed, with some studies showing a significant improvement in sexual desire and others showing no significant difference compared to placebo. 1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-fluorophenyl)piperazine has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and addiction.

Eigenschaften

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-14-3-1-2-4-15(14)20-7-9-21(10-8-20)18(22)13-5-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIYUENPHDBERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.